molecular formula C9H10ClNO2 B15051001 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one

Cat. No.: B15051001
M. Wt: 199.63 g/mol
InChI Key: QPBAEGGOPPKSCO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. The final step often involves the acylation of the aromatic ring to form the ethanone moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(2-amino-5-chloro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10ClNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3

InChI Key

QPBAEGGOPPKSCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OC)Cl

Origin of Product

United States

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